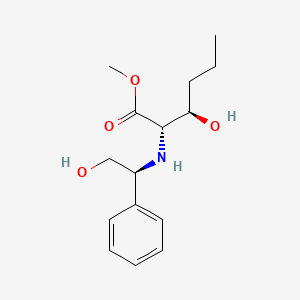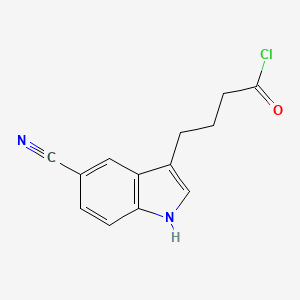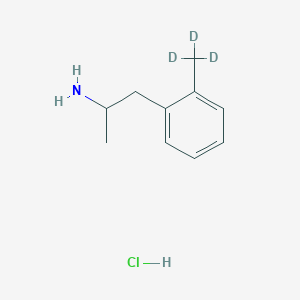
Ortetamine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ortetamine-d3 Hydrochloride, also known as 2-methylamphetamine-d3 hydrochloride, is a deuterated form of ortetamine. Ortetamine is a stimulant drug belonging to the amphetamine class. It is structurally similar to methamphetamine and is known for its psychoactive properties. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of amphetamines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine-d3 Hydrochloride typically involves the introduction of deuterium atoms into the ortetamine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Ortetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ortetamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of amphetamines.
Biology: Employed in studies investigating the effects of amphetamines on biological systems, including neurotransmitter release and receptor binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of amphetamines in the human body.
Industry: Applied in the development of new drugs and therapeutic agents targeting neurological disorders.
Mecanismo De Acción
Ortetamine-d3 Hydrochloride exerts its effects by acting on the central nervous system. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the postsynaptic receptors, resulting in increased alertness, focus, and energy levels. The compound also affects the release of serotonin, contributing to its psychoactive properties.
Comparación Con Compuestos Similares
Ortetamine-d3 Hydrochloride is similar to other amphetamine derivatives such as:
Methamphetamine: Known for its potent stimulant effects but with higher abuse potential.
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant properties.
3-Methylamphetamine: Another structural analog with psychoactive effects but lower potency compared to dextroamphetamine.
The uniqueness of this compound lies in its deuterated form, which allows for more precise studies on the pharmacokinetics and metabolic pathways of amphetamines, providing valuable insights for scientific research.
Propiedades
Fórmula molecular |
C10H16ClN |
|---|---|
Peso molecular |
188.71 g/mol |
Nombre IUPAC |
1-[2-(trideuteriomethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6,9H,7,11H2,1-2H3;1H/i1D3; |
Clave InChI |
PIJNEJGPRPNSAE-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC=CC=C1CC(C)N.Cl |
SMILES canónico |
CC1=CC=CC=C1CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


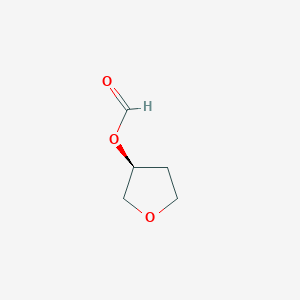
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
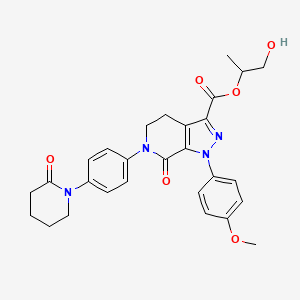
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
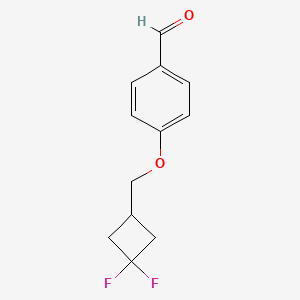

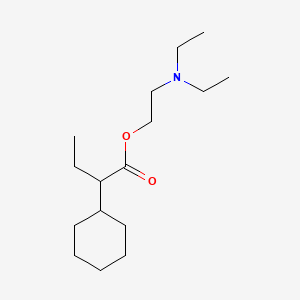
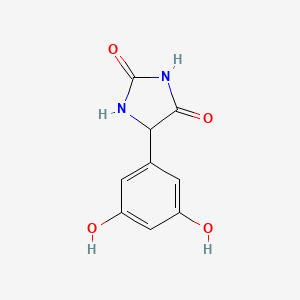
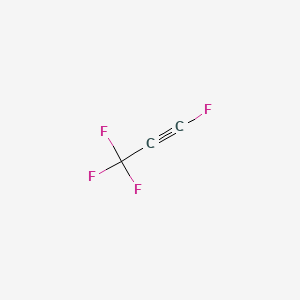
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
